Amphetamine sulfate

Overview

Description

Amphetamine sulfate is a central nervous system stimulant and sympathomimetic agent. It is primarily used in the treatment of attention-deficit hyperactivity disorder (ADHD) and narcolepsy. This compound is a white to off-white crystalline powder with a slightly bitter taste. It was first synthesized in 1927 and has since been used for various medical and non-medical purposes .

Scientific Research Applications

Amphetamine sulfate has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of amphetamines.

Biology: Studied for its effects on neurotransmitter systems and behavior in animal models.

Medicine: Used in clinical research to understand its efficacy and safety in treating ADHD and narcolepsy.

Industry: Employed in the development of new pharmaceuticals and as a precursor in the synthesis of other compounds .

Mechanism of Action

Target of Action

Amphetamine sulfate primarily targets the dopamine transporter (DAT) , which plays a crucial role in its behavioral effects . It also interacts with the vesicular monoamine transporter VMAT2 and the organic cation 3 transporter (OCT3) . These targets are involved in the regulation of neurotransmitter levels in the brain, particularly dopamine, which is associated with mood, attention, and reward mechanisms .

Mode of Action

This compound works by inhibiting the reuptake and promoting the release of dopamine in the central nervous system . This is achieved through its interaction with DAT, leading to an increase in the concentration of dopamine in the synaptic cleft . The increased dopamine levels result in enhanced neurotransmission, leading to the stimulant and euphoric effects of amphetamine .

Biochemical Pathways

This compound affects the biochemical pathway involving dopamine. By inhibiting the reuptake of dopamine, it increases the concentration of this neurotransmitter in the synaptic cleft . This leads to enhanced stimulation of dopamine receptors, resulting in increased alertness, attention, and mood elevation . The downstream effects include increased energy levels, improved cognitive performance, and in some cases, euphoria .

Pharmacokinetics

This compound has a high bioavailability when administered orally . It is a weak base with a pKa around 9.9, a low molecular weight, and a low protein binding (around 20%). These properties confer easy diffusion across cell membranes and lipid layers and to tissues or biological matrices with a more acidic pH than blood . The drug is metabolized primarily by the liver enzyme CYP2D6 . The elimination half-life of amphetamine varies between individuals but is typically around 9-11 hours .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of dopamine neurotransmission. By increasing dopamine levels in the synaptic cleft, amphetamine enhances the stimulation of dopamine receptors, leading to increased neuronal activity . This results in the observed effects of increased alertness, attention, and mood elevation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the individual’s age, genetic makeup, liver function, and the presence of other drugs . Furthermore, the drug’s effects can be modulated by the individual’s psychological state and environmental context. For example, the stimulating effects of amphetamine may be more pronounced in a quiet, focused setting compared to a noisy, distracting environment .

Biochemical Analysis

Biochemical Properties

Amphetamine sulfate interacts with various enzymes, proteins, and other biomolecules. It is known to release catecholamines from neurons and inhibit the uptake of norepinephrine and dopamine . This interaction with the dopamine transporter (DAT) is crucial for its behavioral effects .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by increasing the availability of dopamine, noradrenaline, and serotonin in the synaptic cleft . This can lead to increased arousal or wakefulness, anorexia, hyperactivity, and in some cases, hallucinations .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It acts as a substrate for uptake at the DAT, influencing dopamine synthesis and the vesicular monoamine transporter VMAT2 . It also has effects on kinases PKC, CaMKII, and ERK .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For example, ATS were found to be stable under various conditions, and all tested substances were stable at freezer conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, monkeys and rats implanted with amphetamine pellets develop stages of behavioral alterations that are somewhat similar in sequence to those observed in humans who self-administer frequent doses of amphetamine .

Metabolic Pathways

This compound is involved in various metabolic pathways. In vitro human studies show that the metabolism of most amphetamine-like psychostimulants is regulated by the polymorphic cytochrome P450 isozyme CYP2D6 .

Transport and Distribution

This compound is well absorbed in the gut and as it is a weak base hence the more basic the environment the more of the drug is found in a lipid-soluble form and the absorption through lipid-rich cell membranes is highly favored .

Subcellular Localization

It is known that this compound can affect various cellular compartments, such as protrusions , and it can also assemble in multiple organelles such as the endoplasmic reticulum .

Preparation Methods

Synthetic Routes and Reaction Conditions

Amphetamine sulfate can be synthesized through several methods. One common method involves the reduction of phenylacetone with ammonia and a reducing agent such as aluminum amalgam or lithium aluminum hydride. The resulting amphetamine free base is then reacted with sulfuric acid to form this compound .

Industrial Production Methods

In industrial settings, this compound is typically produced through a similar synthetic route but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Amphetamine sulfate undergoes various chemical reactions, including:

Oxidation: Amphetamine can be oxidized to form benzyl methyl ketone and other by-products.

Reduction: Reduction of this compound can yield amphetamine free base.

Substitution: Substitution reactions can occur at the amine group or the aromatic ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions

Major Products

Oxidation: Benzyl methyl ketone.

Reduction: Amphetamine free base.

Substitution: Various substituted amphetamines depending on the reagents used

Comparison with Similar Compounds

Similar Compounds

Methamphetamine: Similar in structure but has a higher potency and longer duration of action.

Methylphenidate: Used for similar therapeutic purposes but has a different mechanism of action.

Ephedrine: A sympathomimetic amine with similar stimulant effects but less potent .

Uniqueness

Amphetamine sulfate is unique in its balanced efficacy and safety profile for treating ADHD and narcolepsy. Its ability to increase both dopamine and norepinephrine levels makes it particularly effective in managing symptoms of these disorders. Additionally, its relatively short half-life allows for better control of dosing and reduces the risk of accumulation and side effects .

Properties

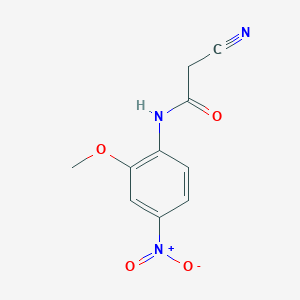

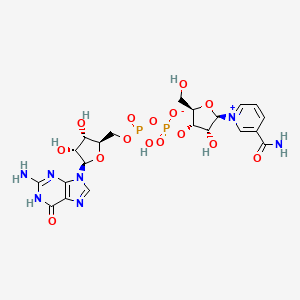

IUPAC Name |

1-phenylpropan-2-amine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H13N.H2O4S/c2*1-8(10)7-9-5-3-2-4-6-9;1-5(2,3)4/h2*2-6,8H,7,10H2,1H3;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHRZPFZZDCOPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)N.CC(CC1=CC=CC=C1)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

300-62-9 (Parent) | |

| Record name | Amphetamine sulfate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4020082 | |

| Record name | Amphetamine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amphetamine sulfate is a white crystalline powder. Solution in water has a pH of 5-6. Odorless. Slightly bitter taste followed by a sensation of numbness. May be sensitive to light. | |

| Record name | AMPHETAMINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

50 to 100 mg/mL at 61 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | AMPHETAMINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.15 at 77 °F (NTP, 1992) - Denser than water; will sink | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | AMPHETAMINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

60-13-9 | |

| Record name | AMPHETAMINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Amphetamine sulfate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amphetamine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMPHETAMINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DPV8NK46S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

536 to 538 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | AMPHETAMINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

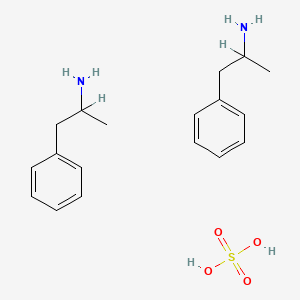

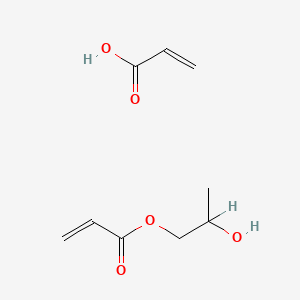

![(3E)-3-[(2E,4E)-1-hydroxy-6-[2-(hydroxymethyl)-1,7-dimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]-4-methylhepta-2,4-dienylidene]pyrrolidine-2,4-dione](/img/structure/B6595947.png)